ET-JQ1-OH

Drug Metabolism Pharmacokinetics BET Inhibitor

ET-JQ1-OH (CAS 2421153-77-5) is the essential hydroxylated metabolite of (+)-JQ1 and a critical allele-specific BET warhead for PROTAC development. Its unique hydroxyl handle enables defined linker attachment for heterobifunctional degraders like AB3145, distinct from pan-BET inhibitors or pre-assembled degraders. Procure this high-purity standard for LC/MS pharmacokinetic studies of JQ1 or to design next-generation BRD4 degraders with precise exit vectors.

Molecular Formula C21H21ClN4O2S
Molecular Weight 428.9 g/mol
Cat. No. B11938138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameET-JQ1-OH
Molecular FormulaC21H21ClN4O2S
Molecular Weight428.9 g/mol
Structural Identifiers
SMILESCCC(C1C2=NN=C(N2C3=C(C(=C(S3)C)C)C(=N1)C4=CC=C(C=C4)Cl)C)C(=O)O
InChIInChI=1S/C21H21ClN4O2S/c1-5-15(21(27)28)18-19-25-24-12(4)26(19)20-16(10(2)11(3)29-20)17(23-18)13-6-8-14(22)9-7-13/h6-9,15,18H,5H2,1-4H3,(H,27,28)/t15-,18+/m1/s1
InChIKeyUAFUXHFSKWIFOW-QAPCUYQASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ET-JQ1-OH for BET Inhibition and PROTAC Development: Core Compound Identity


ET-JQ1-OH (CAS: 2421153-77-5) is the major in vivo hydroxylated metabolite of the well-known bromodomain and extra-terminal (BET) inhibitor (+)-JQ1, identified through chemical catalysis and LC/MS analysis [1]. It is also characterized as an allele-specific BET inhibitor and serves as a critical target protein ligand (warhead) in the design and synthesis of proteolysis-targeting chimeras (PROTACs), such as the BRD4 degrader AB3145 (HY-180923) .

Why ET-JQ1-OH Cannot Be Directly Substituted by JQ1, dBET1, or MZ1


Generic substitution with other BET-targeting agents is not scientifically valid due to distinct mechanisms and structure-dependent roles. ET-JQ1-OH is not simply a less potent inhibitor; its value proposition is twofold. First, it is the specific metabolite responsible for the in vivo clearance of JQ1, making it essential for pharmacokinetic and metabolism studies of the parent compound [1]. Second, as a ligand for PROTAC design, its specific hydroxyl group provides a unique synthetic handle for linker attachment, enabling the creation of heterobifunctional degraders with defined exit vectors. This is distinct from inhibitors like JQ1 or pre-assembled degraders like dBET1 and MZ1 . The quantitative evidence below delineates these critical functional and application differences.

Quantitative Differentiation of ET-JQ1-OH: Evidence from Metabolism, PROTAC Design, and Allele Specificity


Metabolic Identity: ET-JQ1-OH as the Definitive Major Metabolite of (+)-JQ1

ET-JQ1-OH was unequivocally confirmed as the major in vivo metabolite of (+)-JQ1. In comparative LC/MS analysis, the product of liver microsome incubation of (+)-JQ1 matched the synthetic standard of (+)-JQ1-OH, establishing it as the primary metabolic product [1]. This identification is crucial, as the poor in vivo pharmacokinetics of JQ1 are a major limitation for its use as a chemical probe [2].

Drug Metabolism Pharmacokinetics BET Inhibitor In Vivo Clearance

Pharmacokinetic Improvement: Deuterated Analog of JQ1 Metabolite Shows Extended Half-Life

The identification of the 2-thienyl position as a metabolic soft spot on JQ1 led to the synthesis of a trideuterated (-CD3) analog, (+)-JQ1-D, designed to block metabolism at this site. This analog demonstrated significantly longer half-lives in liver microsomes compared to the parent compound (+)-JQ1 [1]. This finding validates the importance of the hydroxylation site identified in ET-JQ1-OH.

Drug Discovery Pharmacokinetics Deuterated Analog Metabolic Stability

PROTAC Warhead Utility: ET-JQ1-OH Enables Development of Potent BRD4 Degraders

ET-JQ1-OH is functionally defined as a target protein ligand for PROTACs, serving as the BET-binding warhead. It has been successfully used in the design of potent BRD4 degraders such as AB3145 (HY-180923) . In contrast, other JQ1-based PROTACs like dBET1 and MZ1 utilize the parent (+)-JQ1 scaffold as their warhead and are fully assembled degrader molecules .

PROTAC Targeted Protein Degradation BRD4 Ligand Design

Allele-Specific BET Inhibition as a Potential Differentiation Axis

ET-JQ1-OH is consistently described by commercial vendors as an 'allele-specific BET inhibitor' . This annotation implies a unique selectivity profile compared to pan-BET inhibitors like (+)-JQ1, which binds to BRD2, BRD3, BRD4, and BRDT bromodomains with varying affinities (e.g., Kd = 50-90 nM for BRD4) . However, the quantitative selectivity data for ET-JQ1-OH against different BET alleles is not publicly available in primary literature or authoritative databases.

Allele-Specific Inhibition BET Proteins Chemical Biology

Key Application Scenarios for ET-JQ1-OH in Drug Discovery and Chemical Biology


Metabolite Identification and Pharmacokinetic Studies of JQ1

This is the primary and most critical application. As established, ET-JQ1-OH is the major metabolite of (+)-JQ1 [1]. It serves as an essential analytical standard for LC/MS quantification in plasma and tissue samples from studies involving JQ1 administration. Given JQ1's poor in vivo pharmacokinetics , understanding its metabolic fate is non-negotiable for interpreting pharmacodynamic data and for rational drug design to improve its half-life.

Synthesis and Development of Novel PROTAC Degraders

ET-JQ1-OH is a key building block for PROTAC synthesis. Its primary utility is as a target protein ligand (warhead) that can be conjugated to an E3 ubiquitin ligase ligand via a linker [1]. This allows researchers to explore new linker chemistries, linker lengths, and E3 ligase recruitment strategies to create next-generation BRD4 degraders. This is a distinct use case from using pre-assembled degraders like dBET1 or MZ1 .

Chemical Biology Investigation of BET Allele-Specific Functions

For laboratories focused on the functional genomics and proteomics of BET proteins, ET-JQ1-OH is annotated as an 'allele-specific BET inhibitor' [1]. While quantitative selectivity data is lacking in the public domain, its classification suggests a possible research tool for dissecting the distinct roles of different BET family members or alleles, as opposed to the broad, pan-BET inhibition seen with JQ1 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for ET-JQ1-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.